Amrubicin-13C3 Amrubicin-13C3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0198536
InChI:
SMILES:
Molecular Formula: C₂₂¹³C₃H₂₅NO₉
Molecular Weight: 486.45

Amrubicin-13C3

CAS No.:

Cat. No.: VC0198536

Molecular Formula: C₂₂¹³C₃H₂₅NO₉

Molecular Weight: 486.45

* For research use only. Not for human or veterinary use.

Amrubicin-13C3 -

Specification

Molecular Formula C₂₂¹³C₃H₂₅NO₉
Molecular Weight 486.45

Introduction

Chemical Structure and Properties

Molecular Characteristics

Amrubicin-13C3 is characterized by the molecular formula C₂₂¹³C₃H₂₅NO₉, indicating the presence of three carbon-13 atoms within its structure. The compound has a molecular weight of 486.45 g/mol, slightly higher than standard amrubicin (483.473 g/mol) due to the additional neutrons in the carbon-13 isotopes . The chemical structure maintains the fundamental anthracycline framework with the strategic incorporation of carbon-13 at specific positions.

Physical and Chemical Properties

The physical and chemical properties of Amrubicin-13C3 closely parallel those of standard amrubicin, with distinctions primarily in spectroscopic characteristics. The table below summarizes the key properties of the compound:

PropertyValueSource
Molecular FormulaC₂₂¹³C₃H₂₅NO₉
Molecular Weight486.45 g/mol
Physical StateSolid
Creation Date (PubChem)July 26, 2010
Last Modification DateFebruary 22, 2025
IUPAC Name(9S)-9-acetyl-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Alternative Name(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-β-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione-13C3
Commercial AvailabilityAvailable for research purposes

The compound maintains the same functional groups as standard amrubicin, including the characteristic anthracycline core structure, amino group, and sugar moiety, all of which contribute to its biological activity profile .

Applications in Research

Metabolic Pathway Investigations

Amrubicin-13C3 serves as a powerful tool for mapping the metabolic fate of amrubicin in biological systems. The presence of carbon-13 isotopes allows researchers to differentiate between the administered compound and endogenous molecules, enabling precise tracking of metabolic transformations . This capability is particularly valuable for understanding how amrubicin is converted to its active metabolite, amrubicinol, through reduction by cytoplasmic carbonyl reductase at the C-13 carbonyl group .

Analytical Techniques and Detection

The carbon-13 labeling in Amrubicin-13C3 facilitates detection through specialized analytical techniques:

  • Isotope Ratio Mass Spectrometry (IRMS): This technique allows for the precise measurement of carbon-13/carbon-12 ratios, enabling researchers to track the distribution and concentration of Amrubicin-13C3 in various biological compartments .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 NMR provides detailed structural information about the compound and its metabolites, allowing researchers to elucidate transformation pathways and identify previously unknown metabolites .

  • High-Resolution Mass Spectrometry: The distinctive isotopic pattern created by carbon-13 incorporation allows for enhanced detection specificity and sensitivity in complex biological matrices.

Pharmacokinetic and Biodistribution Studies

Amrubicin-13C3 enables researchers to conduct detailed pharmacokinetic investigations without the need for radioactive labeling. This approach allows for:

  • Precise tracking of drug uptake and distribution across different tissues and cellular compartments

  • Determination of elimination pathways and excretion rates

  • Assessment of tissue accumulation and potential storage sites

  • Evaluation of the compound's ability to cross biological barriers, such as the blood-brain barrier

Environmental Fate Studies

Beyond biomedical applications, Amrubicin-13C3 facilitates investigations into the environmental persistence and degradation of amrubicin. The stable isotope labeling allows researchers to track the compound's breakdown products in various environmental conditions, providing insights into its ecological impact and stability profiles .

Relationship to Parent Compound

Comparative Pharmacology

Amrubicin-13C3 maintains the same pharmacological profile as standard amrubicin. The parent compound functions as an anthracycline that:

  • Forms complexes with DNA through intercalation between base pairs

  • Inhibits topoisomerase II enzyme activity by stabilizing the DNA-topoisomerase II complex

  • Prevents the re-ligation reaction that topoisomerase II normally catalyzes

  • Leads to inhibition of DNA replication and halts cell growth, arresting the cell cycle at the G2/M phase

Research Limitations and Considerations

Data Interpretation Challenges

Interpreting data from Amrubicin-13C3 studies presents unique challenges:

  • Differentiating between parent compound and metabolites requires sophisticated analytical techniques

  • Correction factors may be needed to account for isotopic effects on reaction rates or enzyme interactions

  • Translation of findings to conventional amrubicin applications requires careful validation

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